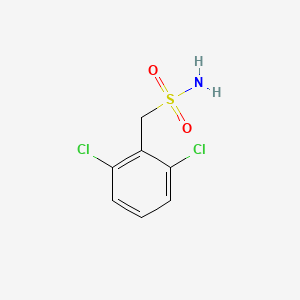

(2,6-Dichlorophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSWTMGLRJUBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,6-Dichlorophenyl)methanesulfonamide chemical structure and properties

The following technical guide details the chemical structure, synthesis, properties, and applications of (2,6-Dichlorophenyl)methanesulfonamide , a critical intermediate in medicinal chemistry.

Executive Summary

(2,6-Dichlorophenyl)methanesulfonamide (CAS: 103482-25-3) is a sulfonamide derivative characterized by a 2,6-dichlorobenzyl scaffold attached to a primary sulfonamide group. It serves as a versatile pharmacophore in drug discovery, particularly in the development of S100A9 inhibitors , Src kinase inhibitors , and antifungal agents. Its structural rigidity, conferred by the ortho-dichloro substitution, makes it a valuable building block for restricting conformational freedom in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a benzene ring substituted at the 2 and 6 positions with chlorine atoms. A methylene bridge (

| Property | Data |

| IUPAC Name | (2,6-Dichlorophenyl)methanesulfonamide |

| Common Synonyms | 2,6-Dichlorobenzylsulfonamide; 1-(2,6-Dichlorophenyl)methanesulfonamide |

| CAS Registry Number | 103482-25-3 |

| Molecular Formula | |

| Molecular Weight | 240.11 g/mol |

| SMILES | NS(=O)(=O)CC1=C(Cl)C=CC=C1Cl |

| InChI Key | SUSWTMGLRJUBOE-UHFFFAOYSA-N |

Physical Properties[2][6]

-

Appearance: White to off-white crystalline solid.

-

Solubility: Low solubility in water; soluble in polar organic solvents (DMSO, DMF, Methanol) and chlorinated solvents (DCM, Chloroform).

-

Acidity (pKa): The sulfonamide

proton is weakly acidic (estimated pKa ~10.0–10.5), allowing deprotonation by strong bases (e.g., NaH, -

Lipophilicity (LogP): Calculated LogP

1.5–1.8, indicating moderate lipophilicity suitable for crossing biological membranes.

Synthetic Methodology

The synthesis of (2,6-Dichlorophenyl)methanesulfonamide typically proceeds via the corresponding sulfonyl chloride, which is generated from 2,6-dichlorobenzyl chloride. Two primary routes are established: the Thiourea Oxidation Route (classic) and the Sulfite Displacement Route (modern).

Route A: Thiourea Oxidation (Standard Protocol)

This route is preferred for its robustness and high yields, avoiding the formation of sulfone byproducts common in direct sulfonation.

Step 1: Formation of Isothiouronium Salt

-

Reagents: 2,6-Dichlorobenzyl chloride, Thiourea, Ethanol.

-

Mechanism: Nucleophilic attack of thiourea sulfur on the benzylic carbon.

-

Protocol: Reflux 2,6-dichlorobenzyl chloride (1.0 eq) and thiourea (1.1 eq) in ethanol for 3–5 hours. Cool to crystallize the isothiouronium chloride salt.

Step 2: Oxidative Chlorination to Sulfonyl Chloride

-

Reagents: Isothiouronium salt, Chlorine gas (

) or N-Chlorosuccinimide (NCS)/HCl, Water/DCM. -

Protocol: Suspend the salt in water/DCM at 0–5°C. Bubble

gas or add NCS slowly. The sulfonyl chloride forms in the organic layer. -

Safety Note: Maintain temperature <10°C to prevent hydrolysis to the sulfonic acid.

Step 3: Amination

-

Reagents: (2,6-Dichlorophenyl)methanesulfonyl chloride, Aqueous Ammonia (

) or Ammonia gas. -

Protocol: Add the sulfonyl chloride solution dropwise to stirred aqueous ammonia at 0°C. Stir for 2 hours at room temperature. Acidify to pH 5–6 to precipitate the product.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic pathway from benzyl chloride precursor to final sulfonamide.

Biological Applications & Therapeutic Potential[2][6][8]

S100A9 Inhibition (Immunology)

Research has identified the (2,6-dichlorophenyl)methanesulfonamide motif as a critical pharmacophore in the development of inhibitors for S100A9 , a pro-inflammatory protein involved in autoimmune diseases.

-

Mechanism: The sulfonamide moiety forms hydrogen bonds with residues in the S100A9 binding pocket, while the 2,6-dichlorophenyl group occupies a hydrophobic sub-pocket. The steric bulk of the chlorines locks the conformation, improving binding entropy.

-

Reference: This scaffold is cited in patent literature (e.g., US Patent 10,125,125) for treating acute myocardial inflammation.

Src Kinase Inhibition (Oncology)

Derivatives of this compound serve as intermediates for Src kinase inhibitors . The sulfonamide nitrogen can be substituted with heteroaryl groups (e.g., pyridine, pyrimidine) to create ATP-competitive inhibitors.

-

Role: The 2,6-dichlorobenzyl group acts as a "gatekeeper" probe, fitting into the hydrophobic region adjacent to the ATP-binding site.

Antifungal Activity

Early agricultural chemistry research (e.g., DE-OS 3 137 061) demonstrated that benzylsulfonamides with ortho-halogen substitution possess fungicidal properties. The 2,6-dichloro pattern was found to be more effective than unsubstituted analogs due to increased lipophilicity and metabolic stability against ring oxidation.

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship (SAR) analysis of the core pharmacophore.

Handling & Safety Protocols

Hazard Identification

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Storage & Stability[4][6]

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).

Disposal

Dispose of contents/container to an approved waste disposal plant. Halogenated organic compounds often require high-temperature incineration.

References

-

S100A9 Inhibitors: Björk, A., et al. "N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors."[1] U.S. Patent 10,125,125. (2018).[1]

-

Antifungal Activity: Sasse, K., et al. "N-sulphenyl-phenethyl sulfonamide."[2] European Patent EP0122553A1. (1984).

-

Synthesis Methodology: Klamann, D., et al. "Sulfonamides and Sulfonyl Chlorides."[3][4][2][5][6][7] Methods of Organic Chemistry (Houben-Weyl), Vol E11.

-

Chemical Structure Data: PubChem Compound Summary for CID 103482-25-3.

Sources

- 1. US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors - Google Patents [patents.google.com]

- 2. EP0122553A1 - N-sulphenyl-phenethyl sulfonamide - Google Patents [patents.google.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

An In-Depth Technical Guide to 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde (CAS 103482-25-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties and safety data for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in synthetic chemistry and drug discovery.

Chemical Identity and Structure

Systematic Name: 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde

CAS Number: 103482-25-3

The molecular structure consists of a pyrazole ring substituted at the 1-position with a 2-chloro-6-fluorobenzyl group and at the 4-position with a formyl (aldehyde) group. This combination of a halogenated aromatic ring and a reactive aldehyde on a pyrazole scaffold makes it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClFN₂O | - |

| Molecular Weight | 254.65 g/mol | - |

| Melting Point | 67 - 70 °C (153 - 158 °F) | [1] |

| Boiling Point | 186 - 188 °C (367 - 370 °F) | [1] |

| Appearance | Solid | - |

| Solubility | Insoluble in water. Soluble in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2] | - |

Synthesis and Chemical Reactivity

The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde and related pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction typically involves the formylation of a suitable hydrazone precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The pyrazole ring system is constructed, and the aldehyde group is introduced at the 4-position in a one-pot process or a stepwise sequence.

The presence of the aldehyde group provides a reactive handle for a variety of chemical transformations, making this compound a valuable building block in organic synthesis. It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases. These reactions open avenues for the creation of a diverse library of pyrazole derivatives with potential applications in medicinal chemistry and materials science. Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8]

Safety Data Sheet (SDS) Overview

The following safety information is a summary of the key hazards and precautionary measures associated with 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde.

Hazard Identification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures and First Aid

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Reactivity: The product is chemically stable under standard ambient conditions (room temperature).[1] In a finely distributed form, there is a potential for a dust explosion.[1]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride may form.

Experimental Protocols and Workflows

General Synthetic Workflow for Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

The following diagram illustrates a generalized workflow for the synthesis of pyrazole-4-carbaldehydes, which is a common method for preparing compounds like 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde.

Sources

- 1. rsc.org [rsc.org]

- 2. jpsionline.com [jpsionline.com]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

Molecular weight and SMILES code for (2,6-Dichlorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2,6-Dichlorophenyl)methanesulfonamide, a molecule of interest within the broader class of sulfonamides. This document delves into its fundamental physicochemical properties, outlines a detailed synthetic pathway, and explores its potential biological activities and applications based on established knowledge of related compounds. Furthermore, this guide presents robust analytical methodologies for the characterization and quantification of (2,6-Dichlorophenyl)methanesulfonamide, ensuring scientific integrity and reproducibility. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NHR') is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Historically significant for the development of the first commercially available antibiotics, the versatility of the sulfonamide scaffold has led to its incorporation into drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, diuretic, anticonvulsant, and hypoglycemic properties.[1][2] The electronic and structural characteristics of the sulfonamide group allow it to act as a bioisostere for other functional groups and to participate in key hydrogen bonding interactions with biological targets. The subject of this guide, (2,6-Dichlorophenyl)methanesulfonamide, combines this privileged functional group with a dichlorinated phenyl ring, a substitution pattern known to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of (2,6-Dichlorophenyl)methanesulfonamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂NO₂S | Internal Calculation |

| Molecular Weight | 240.11 g/mol | [3] |

| SMILES Code | O=S(CC1=C(Cl)C=CC=C1Cl)(N)=O | [3] |

| CAS Number | 103482-25-3 | [3] |

Synthesis of (2,6-Dichlorophenyl)methanesulfonamide

The synthesis of (2,6-Dichlorophenyl)methanesulfonamide can be achieved through the reaction of 2,6-dichloroaniline with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.[4] The following protocol is adapted from established procedures for the synthesis of analogous N-aryl sulfonamides.[5]

Reaction Scheme

Caption: Synthetic pathway for (2,6-Dichlorophenyl)methanesulfonamide.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-dichloroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Applications

While specific biological data for (2,6-Dichlorophenyl)methanesulfonamide is not extensively published, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

-

Antibacterial Agents: As a sulfonamide, it could be investigated for antibacterial activity. The mechanism of action for sulfonamide antibiotics involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2]

-

Anti-inflammatory and COX-2 Inhibition: Certain sulfonamide derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2]

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a key pharmacophore for the inhibition of carbonic anhydrases, which are implicated in various physiological processes, making them targets for diuretics and antiglaucoma agents.[2]

-

Neurological Applications: A structurally related compound containing a 2-(2,6-dichlorophenyl) moiety has been identified as a positive allosteric modulator of the human dopamine D1 receptor, suggesting potential applications in neurological disorders.[6]

Further research is required to elucidate the specific biological profile of (2,6-Dichlorophenyl)methanesulfonamide.

Analytical Methodologies

Robust analytical methods are crucial for the quality control and characterization of (2,6-Dichlorophenyl)methanesulfonamide. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are well-suited for this purpose.[3][7][8]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantification and purity assessment of (2,6-Dichlorophenyl)methanesulfonamide.

-

Column: A C18 column is a suitable stationary phase.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[3]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 254-280 nm) can be employed.[3]

-

Quantification: Quantification can be achieved by using an external or internal standard method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful tool for the identification and confirmation of (2,6-Dichlorophenyl)methanesulfonamide.

-

Sample Preparation: The sample should be dissolved in a volatile organic solvent.

-

GC Conditions: A capillary column with a non-polar or medium-polarity stationary phase is recommended. The oven temperature program should be optimized to ensure good separation.

-

MS Detection: Electron ionization (EI) can be used to generate a characteristic fragmentation pattern for structural elucidation and confirmation.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound. The chemical shifts and coupling constants will be characteristic of the dichlorophenyl and methanesulfonamide moieties.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide group.

Conclusion

(2,6-Dichlorophenyl)methanesulfonamide is a compound with a foundation in the well-established and versatile sulfonamide class of molecules. This guide has provided a detailed overview of its fundamental properties, a practical synthetic protocol, and a discussion of its potential biological relevance. The analytical methods outlined herein offer a robust framework for its characterization and quality control. Further investigation into the pharmacological profile of this compound is warranted and may unveil novel therapeutic applications.

References

-

The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. (2022). Available at: [Link]

-

Shakuntala, S. G., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o142. Available at: [Link]

-

Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. (2019). Available at: [Link]

-

Determination and Confirmation of Sulfonamides Revision: 05. Food Safety and Inspection Service. (2009). Available at: [Link]

-

Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. (n.d.). Available at: [Link]

-

Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Available at: [Link]

-

1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. ResearchGate. (n.d.). Available at: [Link]

-

Patel, A., et al. (2010). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 72(4), 431-439. Available at: [Link]

-

Aromatic Sulfonamides. Journal of Synthetic Chemistry. (2023). Available at: [Link]

-

Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. PubMed. (2022). Available at: [Link]

Sources

- 1. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fsis.usda.gov [fsis.usda.gov]

- 9. researchgate.net [researchgate.net]

The Role of (2,6-Dichlorophenyl)methanesulfonamide in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms, particularly chlorine, onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The (2,6-dichlorophenyl) moiety is a privileged structural motif found in numerous approved drugs, where it often imparts enhanced metabolic stability and target-binding affinity. When coupled with a methanesulfonamide group, a versatile pharmacophore known for its hydrogen bonding capabilities and metabolic resilience, the resulting molecule, (2,6-Dichlorophenyl)methanesulfonamide, emerges as a compound of significant interest for therapeutic development. This technical guide provides an in-depth analysis of the synthesis, plausible mechanism of action, and potential therapeutic applications of (2,6-Dichlorophenyl)methanesulfonamide, with a focus on its prospective role in neurology and beyond. This document is intended for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

Introduction: The Strategic Convergence of Dichlorophenyl and Sulfonamide Moieties

The 2,6-disubstitution pattern on a phenyl ring is a well-established strategy to sterically hinder metabolic attack, thereby increasing the in vivo half-life of a drug candidate. The presence of two chlorine atoms in (2,6-Dichlorophenyl)methanesulfonamide significantly influences its electronic and lipophilic character, which can enhance its ability to cross cellular membranes and interact with specific biological targets.

Sulfonamides, on the other hand, are a class of compounds with a rich history in medicine, initially recognized for their antibacterial properties.[1][2] In contemporary drug discovery, the sulfonamide group is valued for its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to serve as a bioisostere for other functional groups.[3] The combination of these two key structural features in (2,6-Dichlorophenyl)methanesulfonamide suggests a molecule with promising drug-like properties.

Plausible Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

While direct experimental evidence for the specific molecular target of (2,6-Dichlorophenyl)methanesulfonamide is not extensively documented in publicly available literature, a strong inference can be drawn from the well-established pharmacology of structurally related compounds. Numerous anticonvulsant and neuropathic pain medications that feature a dichlorophenyl group exert their therapeutic effects through the blockade of voltage-gated sodium channels (VGSCs).[4][5]

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons.[5] In pathological conditions like epilepsy and neuropathic pain, these channels can become hyperactive, leading to aberrant neuronal firing.[6][7] Sodium channel blockers stabilize the inactivated state of these channels, thereby reducing the sustained high-frequency firing of neurons without affecting normal neuronal activity.[5]

The proposed mechanism of action for (2,6-Dichlorophenyl)methanesulfonamide is the modulation of VGSCs, leading to a reduction in neuronal hyperexcitability. This hypothesis is supported by the known anticonvulsant activities of compounds bearing the N-(2,6-disubstituted phenyl) moiety.[8][9]

Caption: General workflow for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide.

Detailed Experimental Protocol: Synthesis of (2,6-Dichlorophenyl)methanesulfonamide

The following protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

2,6-Dichloroaniline

-

Methanesulfonyl chloride

-

Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dichloroaniline (1.0 eq.) and anhydrous DCM.

-

Add triethylamine (1.5 eq.) to the stirring solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel to yield (2,6-Dichlorophenyl)methanesulfonamide. [10]

Therapeutic Applications and Preclinical Evaluation

Based on its proposed mechanism as a voltage-gated sodium channel blocker, (2,6-Dichlorophenyl)methanesulfonamide holds significant potential in the treatment of neurological disorders characterized by neuronal hyperexcitability.

Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. [11]Many first-line antiepileptic drugs, such as phenytoin and carbamazepine, function by blocking voltage-gated sodium channels. [4]The structural features of (2,6-Dichlorophenyl)methanesulfonamide make it a compelling candidate for development as a novel anticonvulsant.

Preclinical Evaluation: The anticonvulsant activity of (2,6-Dichlorophenyl)methanesulfonamide can be assessed in well-established animal models of epilepsy, such as the Maximal Electroshock (MES) test and the pentylenetetrazol (PTZ) seizure model. [12]

| Preclinical Model | Endpoint | Hypothetical Efficacy of (2,6-Dichlorophenyl)methanesulfonamide |

|---|---|---|

| Maximal Electroshock (MES) | Protection against tonic hindlimb extension | ED₅₀: 10-50 mg/kg (oral) |

| Pentylenetetrazol (PTZ) | Increased seizure threshold | Minimal effective dose: > 50 mg/kg (oral) |

| Rotarod Test (Neurotoxicity) | Motor impairment | TD₅₀: > 100 mg/kg (oral) |

Table 1: Hypothetical preclinical data for the anticonvulsant activity of (2,6-Dichlorophenyl)methanesulfonamide. These values are illustrative and require experimental validation.

Neuropathic Pain

Neuropathic pain is a debilitating chronic pain condition caused by damage or disease affecting the somatosensory nervous system. [6][11]It is often refractory to standard analgesics. Voltage-gated sodium channels, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are key players in the pathophysiology of neuropathic pain, making them attractive targets for drug development. [13]Anticonvulsants are frequently used off-label for the management of neuropathic pain. Preclinical Evaluation: The efficacy of (2,6-Dichlorophenyl)methanesulfonamide in alleviating neuropathic pain can be investigated in rodent models of nerve injury, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models. [7][14]

| Preclinical Model | Endpoint | Hypothetical Efficacy of (2,6-Dichlorophenyl)methanesulfonamide |

|---|---|---|

| Chronic Constriction Injury (CCI) | Reversal of mechanical allodynia | Significant effect at 30 mg/kg (oral) |

| Spared Nerve Injury (SNI) | Reversal of thermal hyperalgesia | Significant effect at 30 mg/kg (oral) |

Table 2: Hypothetical preclinical data for the analgesic activity of (2,6-Dichlorophenyl)methanesulfonamide in models of neuropathic pain. These values are illustrative and require experimental validation.

Caption: Potential therapeutic applications stemming from the proposed mechanism of action.

Future Directions and Conclusion

(2,6-Dichlorophenyl)methanesulfonamide represents a molecule of high interest at the intersection of well-validated pharmacophores. Its synthesis is straightforward, and its predicted mechanism of action as a voltage-gated sodium channel blocker positions it as a promising candidate for the treatment of epilepsy and neuropathic pain. Further investigation into its specific interactions with various sodium channel subtypes could reveal a desirable selectivity profile, potentially leading to a therapeutic agent with an improved side-effect profile compared to existing non-selective sodium channel blockers.

The next steps in the development of this compound would involve its synthesis and purification, followed by in vitro characterization of its activity on a panel of voltage-gated sodium channels using patch-clamp electrophysiology. [15]Subsequent in vivo studies in established animal models of epilepsy and neuropathic pain would be crucial to validate its therapeutic potential.

References

-

Organic Syntheses. (1950). Methanesulfonyl chloride. Org. Synth. 1950, 30, 58. [Link]

-

Reeves, J. T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3394–3397. [Link]

-

Bailleux, V., et al. (1995). Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides. Biomedicine & Pharmacotherapy, 49(2), 75-8. [Link]

-

Prakash, O., et al. (2012). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. ResearchGate. [Link]

-

Akbar, S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 130-150. [Link]

-

Akbar, S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

-

Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]

-

Shcherbyna, R., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]. ResearchGate. [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Antiepileptic Drug Development Program. [Link]

-

Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Organic and Inorganic Chemistry, 12(6). [Link]

-

Asif, M. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

-

Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ResearchGate. [Link]

-

Panyi, G., et al. (2020). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 11, 683. [Link]

-

Schiess, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]

-

Sarges, R., et al. (1990). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 33(8), 2240-54. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

DelveInsight. (2026). Sodium Channel Blockers - Pipeline Insight, 2026. [Link]

-

Varela-Fernández, R., et al. (2022). Preclinical research in paclitaxel-induced neuropathic pain: a systematic review. Frontiers in Pharmacology, 13, 1032399. [Link]

-

Conte, E., et al. (2015). Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres. Frontiers in Pharmacology, 6, 155. [Link]

-

de-la-Iglesia-Larráyoz, V., & Carro, E. (2025). Pharmacotherapy of Neuropathic Pain. Pharmaceuticals, 18(6), 844. [Link]

-

Tidwell, M. W., et al. (2006). Discovery of diphenyl amine based sodium channel blockers, effective against hNav1.2. Bioorganic & Medicinal Chemistry Letters, 16(24), 6299-302. [Link]

-

Singh, S., et al. (2024). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. Semantic Scholar. [Link]

-

Singh, P., et al. (2024). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Medicina, 60(8), 1251. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Sodium Channel Blockers Pipeline Insight | Sodium Channel Blockers Mechanism of Action Insight [delveinsight.com]

- 6. Potential neuropathic pain treatment shows promise in preclinical tests | Cornell Chronicle [news.cornell.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacotherapy of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.mdedge.com [cdn.mdedge.com]

- 13. Frontiers | Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres [frontiersin.org]

- 14. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]

- 15. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

Topic: Steric Hindrance Effects in 2,6-Dichlorophenyl Sulfonamide Derivatives

An In-Depth Technical Guide

Abstract

The 2,6-dichlorophenyl moiety is a frequently employed substituent in medicinal chemistry, valued for its ability to impart unique steric and electronic properties to a parent scaffold. When incorporated into sulfonamide derivatives, this substitution pattern introduces significant steric hindrance that profoundly dictates molecular conformation, reactivity, and ultimately, biological activity. This technical guide provides an in-depth analysis of these steric effects, moving from fundamental principles of conformational restriction to their tangible consequences in synthesis and drug-receptor interactions. We will explore how the bulky ortho-chlorine atoms lock the molecule into specific, often near-orthogonal, conformations, a phenomenon substantiated by X-ray crystallography and NMR spectroscopy. This guide explains the causality behind synthetic challenges and experimental design choices, offering detailed protocols for both synthesis and advanced structural characterization. Through case studies, we illustrate how this sterically-enforced conformation can be strategically exploited to enhance target selectivity, modulate binding affinity, and improve drug-like properties.

The Foundational Role of Steric Hindrance

Sulfonamides are a cornerstone of modern pharmacology, with applications ranging from antibacterials to diuretics, anticonvulsants, and selective enzyme inhibitors.[1][2] Their biological function is intimately tied to their three-dimensional structure, which governs how they fit into a target's binding site. The introduction of substituents onto the aryl rings of a sulfonamide is a primary strategy for modulating its activity. While electronic effects are well-understood, the physical bulk of substituents—or steric hindrance—offers a powerful yet complex tool for rational drug design.

The 2,6-dichloro substitution pattern is a classic example of steric control. The two chlorine atoms, positioned ortho to the point of attachment (either the sulfur or nitrogen atom of the sulfonamide bridge), act as bulky "gatekeepers." Their significant van der Waals radii create a crowded local environment, severely restricting the free rotation that would otherwise occur around the single bonds connecting the phenyl ring to the sulfonamide core. This restriction is the central theme of this guide.

Conformational Lock-In: Evidence and Analysis

The most direct consequence of 2,6-dichloro substitution is the imposition of a rigid, well-defined conformation. The steric clash between the ortho-chlorine atoms and the atoms of the sulfonamide bridge (particularly the sulfonyl oxygens or the N-H group) forces the phenyl rings into a non-coplanar arrangement.

X-Ray Crystallography Insights

Single-crystal X-ray diffraction provides definitive proof of this conformational restriction. Studies on N-(2,6-dichlorophenyl)benzenesulfonamide and its derivatives consistently reveal a "bent" molecular structure where the two aromatic rings are significantly tilted relative to each other.[3][4] A key descriptor of this geometry is the C-SO2-NH-C torsion angle.

In contrast to less hindered analogs, which exhibit a wider range of possible conformations, the 2,6-dichloro derivatives are locked into a specific rotational state. This is quantified in the table below, which compares key structural parameters from crystallographic studies.

| Compound | C—SO2—NH—C Torsion Angle (°) | Inter-Ring Tilt Angle (°) | Reference |

| N-(2,6-dichlorophenyl)benzenesulfonamide | 82.5 (2) | 43.5 (1) | [3] |

| N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide | -90.4 (2) | 51.7 (1) | [4] |

| N-(2,4-dichlorophenyl)benzenesulfonamide (Molecule 1) | -62.1 (3) | 70.8 (1) | [3] |

| N-(2,4-dichlorophenyl)benzenesulfonamide (Molecule 2) | 60.7 (3) | 74.8 (1) | [3] |

| N-(3,5-dichlorophenyl)benzenesulfonamide | -68.1 (3) | 57.0 (1) | [3] |

| Table 1: Comparison of crystallographic torsion and tilt angles in dichlorophenyl sulfonamide isomers. Data clearly show the distinct conformational space occupied by the 2,6-disubstituted analogs. |

The data demonstrate that the 2,6-dichloro substitution drives the torsion angle towards a near-orthogonal state (approx. ±90°). This fixed orientation is a critical feature that pre-organizes the molecule for interaction with a biological target, potentially enhancing binding affinity by reducing the entropic penalty of binding.

NMR Spectroscopy in Solution

While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy confirms that these conformational preferences persist in solution. Techniques like 1H-NMR and 13C-NMR can reveal the presence of rotamers (rotational isomers).[5][6] For many 2,6-disubstituted systems, the barrier to rotation is so high that distinct signals for different rotational states can be observed, a phenomenon known as atropisomerism. The study of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides demonstrates that this steric effect is sufficient to create rotationally stable enantiomers at room temperature.[7]

Synthetic Protocols and Steric Challenges

The synthesis of 2,6-dichlorophenyl sulfonamides typically involves the reaction of a sulfonyl chloride with 2,6-dichloroaniline.[3][4] However, the very steric hindrance that defines the product's conformation also presents a significant barrier to its formation.

The Steric Hurdle in Synthesis

The nucleophilic attack of the amine nitrogen of 2,6-dichloroaniline on the electrophilic sulfur atom of the sulfonyl chloride is sterically impeded. The ortho-chlorine atoms physically block the trajectory of the attacking nitrogen, increasing the activation energy of the reaction.[8] This often results in slow reaction rates or the need for more forcing conditions (e.g., elevated temperatures) compared to the synthesis of less hindered sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(2,6-dichlorophenyl)benzenesulfonamide

This protocol is adapted from established literature procedures and serves as a reliable method for overcoming the steric challenges inherent in this synthesis.[3]

Materials:

-

Benzenesulfonyl chloride

-

2,6-Dichloroaniline

-

Chloroform (or other suitable solvent)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of chloroform.

-

Amine Addition: Add 2,6-dichloroaniline (1.0 eq) to the solution.

-

Causality Note: Stoichiometric amounts are used. An excess of the amine is sometimes employed for less hindered reactions to act as a base, but here, heating is the primary driver.

-

-

Reaction: Gently heat the reaction mixture to boiling and maintain reflux for 10-20 minutes. The heat provides the necessary kinetic energy for the sterically hindered nucleophile and electrophile to overcome the repulsive forces and react.

-

Workup: Cool the reaction mixture to room temperature. Slowly add the mixture to a beaker of ice-cold water (approx. 10 volumes) with stirring. This will precipitate the solid product and quench any remaining reactive species.

-

Isolation: Filter the resulting solid precipitate under suction using a Büchner funnel. Wash the solid thoroughly with cold water to remove any water-soluble impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as dilute ethanol, to obtain pure N-(2,6-dichlorophenyl)benzenesulfonamide.

-

Characterization: Confirm the purity and identity of the compound by measuring its melting point and recording its IR and NMR spectra.

Impact on Biological Activity and SAR

The rigid, pre-organized conformation of 2,6-dichlorophenyl sulfonamides is the key to their unique biological profiles. This steric enforcement can be a double-edged sword, either creating a steric clash that reduces affinity or perfectly complementing a binding pocket to enhance it.

Case Study: Steric Clash and Conformational Adaptation

In a study involving inhibitors for the protein FKBP12, a sulfonamide analog containing a 2,6-dichlorophenyl group was investigated.[9] While the parent sulfonamide was a potent binder, introduction of further modifications near the sulfonamide core led to a decrease in affinity. X-ray co-crystal structures revealed that this was due to a steric clash between the modified ligand and the protein.[9] This clash forced a compensatory twist of the ligand's dichlorophenyl ring, highlighting how the protein environment interacts with the sterically demanding group.[9] This illustrates a critical principle: the benefit of a rigid conformation is only realized if that conformation is complementary to the target's topology.

Exploiting Steric Hindrance for Selectivity

The fixed conformation can be a powerful tool for achieving enzyme isoform selectivity. If two related enzymes have binding pockets with subtle differences in shape or size, a sterically constrained inhibitor may bind potently to one while being excluded from the other due to a steric clash. This strategy is central to the design of selective kinase inhibitors, where the 2,6-disubstituted phenyl ring is often used to orient other functional groups towards or away from specific regions of the ATP-binding pocket.

Advanced Characterization Methodologies

A thorough understanding of these derivatives requires specialized analytical techniques to probe their three-dimensional structure and rotational dynamics.

Protocol: Single-Crystal X-ray Diffraction

This is the gold standard for determining the solid-state conformation.

Methodology:

-

Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head. Use an X-ray diffractometer with a specific radiation source (e.g., Mo Kα) to collect diffraction data as the crystal is rotated.[3]

-

Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit.[3]

-

Analysis: Analyze the final refined structure to determine key parameters like bond lengths, bond angles, and the critical torsion angles that define the molecular conformation.

Conclusion and Future Perspectives

The 2,6-dichloro substitution pattern is a powerful modulator of sulfonamide structure and function. The steric hindrance it introduces is not a mere inconvenience but a strategic design element that locks the molecule into a predictable, near-orthogonal conformation. This guide has demonstrated that this conformational rigidity has profound and actionable consequences, influencing synthetic accessibility, dictating binding modes, and offering a pathway to enhanced drug selectivity.

Future research will likely focus on leveraging this principle in more complex systems, such as macrocycles and covalent inhibitors, where pre-organization is paramount for efficacy. As our understanding of protein dynamics and cryptic binding pockets grows, the ability to design rigid, sterically-defined ligands like the 2,6-dichlorophenyl sulfonamides will become an increasingly vital tool in the arsenal of the medicinal chemist.

References

- Patel, N. B. (2010). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. Acta Poloniae Pharmaceutica – Drug Research, 67(4), 351-359.

- Ahmad, S., et al. (2023). Drug-conjugated sulfonamides as novel urease inhibitors: Synthesis, in-vitro, in-vivo, and in-silico studies. Journal of Molecular Structure, 1292, 136154. [Link: https://www.researchgate.net/publication/372777649_Drug-conjugated_sulfonamides_as_novel_urease_inhibitors_Synthesis_in-vitro_in-vivo_and_in-silico_studies]

- Gowda, B. T., et al. (2010). N-(2,6-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3061. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2979493/]

- Wagner, T., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2273–2284. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10464670/]

- Gowda, B. T., et al. (2010). N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o645. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2968817/]

- Stuchlik, O., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14, 4033. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10328228/]

- Kovalenko, S. M., et al. (2018). Method of producing a sodium salt of (2,6-dichlorophenyl)amide carbopentoxysulphanilic acid. Google Patents, EP3351530A1. [Link: https://patents.google.

- Omondi, B., et al. (2013). Formation of isostructural solid solutions in 2,6-disubstituted N-phenylformamides and N-phenylthioamides. Acta Crystallographica Section B, B69, 106-116.

- Patel, R. J., et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News, 142, 120-134. [Link: https://www.scispace.com/news/2020/synthesis-and-biological-activity-of-novel-sulfonamides-derivatives-of-various-heterocyclic-compounds/]

- de Oliveira, G. V., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(3), 366-375. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7203649/]

- Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 71(1), 129-144. [Link: https://scindeks.ceon.rs/article.aspx?artid=1330-00752101129A]

- Cielecka-Piontek, J., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. International Journal of Molecular Sciences, 24(14), 11750. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379101/]

- Tenorio-Blanquer, R., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6563. [Link: https://www.mdpi.com/1420-3049/27/19/6563]

- BenchChem Technical Support. (2025). Impact of Steric Hindrance on 2,4-Dichlorobenzenesulfonyl Chloride Reactivity. BenchChem. [Link: https://www.benchchem.com/product/B2807578/technical-support/impact-of-steric-hindrance-on-2,4-dichlorobenzenesulfonyl-chloride-reactivity]

- Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1228221. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2023.1228221/full]

- BenchChem Technical Support. (2025). Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Dichlorophenyl Derivatives. BenchChem. [Link: https://www.benchchem.

- Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153-159. [Link: https://www.ijpsonline.com/articles/biological-activities-of-sulfonamides.pdf]

- Omondi, B., et al. (2013). Formation of isostructural solid solutions in 2,6-disubstitutedN-phenylformamides andN-phenylthioamides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(1), 106-116. [Link: https://sci-hub.se/10.1107/s0108768112048995]

- Senczyna, B., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ce/d1ce00806g]

- Asai, T., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7858. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9696236/]

- Bano, S., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 621938. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4609462/]

- Urbańska, K., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(24), 13486. [Link: https://www.mdpi.com/1422-0067/22/24/13486]

- Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Journal of Medicinal Chemistry, 62(19), 8840-8857. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01234]

- Hoan, D. Q., et al. (2024). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin Derivatives. Sarcouncil Journal of Biomedical Sciences, 3(1), 1-8. [Link: https://sarcouncil.com/sjbs/v3i1/2.pdf]

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link: https://www.ommegaonline.

- Li, J., et al. (2021). Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 866-874. [Link: https://www.semanticscholar.org/paper/Discovery-of-novel-sulphonamide-hybrids-that-LSD1-Li-Chen/2e0e0905471eb697922d3b266d79e836b761a293]

- Alper, S. C. (1992). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. Google Patents, WO1992022522A1. [Link: https://patents.google.

- Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1129. [Link: https://www.mdpi.com/1424-8247/16/8/1129]

- Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6653. [Link: https://www.mdpi.com/1422-0067/24/7/6653]

- Suling, W. J., et al. (1998). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 42(12), 3298-3302. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC106028/]

- Bouzayani, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of. European Journal of Chemistry, 10(3), 189-194. [Link: https://www.semanticscholar.org/paper/Crystal-structure-and-Hirshfeld-surface-analysis-Bouzayani-Massaoudi/f5509930f73838274d47192667104a37b3f9c656]

- Kumar, R., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Chemistry & Chemical Technology, 17(2), 231-253. [Link: https://bazhum.muzhp.pl/media/files/Chemistry_and_Chemical_Technology/Chemistry_and_Chemical_Technology-r2023-t17-n2/Chemistry_and_Chemical_Technology-r2023-t17-n2-s231-253/Chemistry_and_Chemical_Technology-r2023-t17-n2-s231-253.pdf]

- De, P. (2018). b. 1 H NMR (400 MHz, DMSO-D 6 ) spectrum of diacetyl sulfonamide 7. ResearchGate. [Link: https://www.researchgate.net/figure/b-1-H-NMR-400-MHz-DMSO-D-6-spectrum-of-diacetyl-sulfonamide-7_fig4_324483749]

- Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. ResearchGate. [Link: https://www.researchgate.net/publication/336336683_Synthesis_and_Pharmacological_Characterization_of_2-26-Dichlorophenyl-1-1S3R-5-3-hydroxy-3-methylbutyl-3-hydroxymethyl-1-methyl-34-dihydroisoquinolin-21H-ylethan-1-one_LY3154207_a_Potent_Subtype]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. N-(2,6-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Whitepaper: Mechanistic Pathways and Synthetic Workflows of N-Aryl Methanesulfonamides in Drug Discovery

Executive Summary

As modern drug discovery shifts toward highly targeted, structurally optimized pharmacophores, the N-aryl methanesulfonamide moiety has emerged as a cornerstone in medicinal chemistry. Far from being a passive structural linker, the methanesulfonamide group actively dictates molecular conformation, metabolic stability, and target-binding affinity. This technical guide provides an in-depth analysis of the biological activities of N-aryl methanesulfonamides, exploring their structural causality, mechanistic pathways, and field-proven synthetic protocols for developing advanced antimicrobial, anticancer, and cardiovascular agents.

Structural Causality & Pharmacophore Dynamics

To understand the biological efficacy of N-aryl methanesulfonamides, we must first analyze the causality behind their physicochemical behavior. The sulfonamide moiety (–SO₂NH–) imparts specific, highly desirable reactivity to the molecule:

-

Proton Acidity & Nucleophilicity : The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent N-H protons[1]. This facilitates easy deprotonation under mild basic conditions, generating a reactive nucleophile that serves as an ideal handle for constructing complex heterocyclic scaffolds[1].

-

Hydrogen Bond Geometry : The methanesulfonamide group acts as a potent hydrogen bond donor-acceptor system[1]. Unlike planar amides, the tetrahedral geometry of the sulfur atom projects the oxygen atoms into a distinct three-dimensional spatial arrangement, allowing for highly specific, directional binding within the tightly constrained ATP pockets of kinases or the active sites of bacterial enzymes[1].

Core Biological Activities & Target Mechanisms

The versatility of the N-aryl methanesulfonamide scaffold allows it to be tuned for diverse therapeutic indications. By altering the aryl substituent or coupling the sulfonamide to specific heterocycles, researchers can selectively target distinct biological pathways.

Kinase Inhibition & Anticancer Efficacy

The sulfonamide group is a critical pharmacophore in many modern kinase inhibitors[1]. By mimicking the hydrogen-bonding profile of the adenine ring of ATP, N-aryl methanesulfonamides competitively bind to the hinge region of kinase active sites. Furthermore, coupling methanesulfonamide with 8-aminoquinoline yields quinolin-8-ylmethanesulfonamide derivatives, a class of compounds demonstrating potent anticancer and antimicrobial properties[1].

N-aryl methanesulfonamide binding mechanism in kinase ATP pockets.

Antimicrobial & Antibacterial Action

The emergence of multidrug-resistant pathogens has driven the synthesis of novel thiophene-aryl sulfonamide derivatives. Thiophene-containing N-aryl sulfonamides exhibit promising broad-spectrum antibacterial activity, particularly against S. typhimurium, E. coli, and S. aureus[2]. The biological activity is highly dependent on the electronic nature of the substituents on the aryl ring; compounds containing balanced electron-withdrawing and electron-donating groups demonstrate the lowest Minimum Inhibitory Concentration (MIC) values[2].

Metabolic & Cardiovascular Targets

Beyond oncology and infectious diseases, methanesulfonamide derivatives are heavily utilized in metabolic and cardiovascular drug design.

-

HMG-CoA Reductase : Pyrimidine-containing methanesulfonamides are synthesized to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1].

-

Ion Channel Modulation : The antiarrhythmic agent Dofetilide contains two methanesulfonamide groups, which are essential for its ability to selectively block the rapid component of the delayed rectifier potassium current (I_Kr) in the heart[1].

Quantitative Data Summary: Biological Targets

| Scaffold / Derivative | Primary Biological Target | Mechanistic Action | Key Example / Application |

| Pyrimidine-NAMS | HMG-CoA Reductase | Enzyme active site competitive inhibition | Cholesterol-lowering agents |

| Quinoline-NAMS | Kinases / Bacterial Targets | ATP pocket binding / DNA disruption | Anticancer / Antimicrobial |

| Thiophene-NAMS | Bacterial Cell Wall / Ribosomes | Multidrug-resistant bacterial inhibition | Broad-spectrum antibacterial |

| Bis-Methanesulfonamides | hERG / Potassium Ion Channels | Modulation of cardiac ion channel activity | Dofetilide (Antiarrhythmic) |

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail self-validating systems for synthesizing biologically active N-aryl methanesulfonamides.

Protocol A: Multi-Component Synthesis of Thiophene-Aryl Sulfonamides

This environmentally benign, one-pot multi-component reaction (MCR) utilizes a Knoevenagel condensation pathway to construct the thiophene core before sulfonylation[2].

Causality of Reagents : l-Proline is selected as a reusable organic catalyst because it acts as a mild base, facilitating the creation of the carbanion without degrading sensitive functional groups. This carbanion interacts with elemental sulfur to close the five-membered heteroring[2].

Step-by-Step Methodology :

-

Reactant Assembly : In a reaction vessel, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and elemental sulfur (1 mmol)[2].

-

Catalysis & Condensation : Add 1 mol% of l-Proline catalyst. Maintain the reaction at pH 7.2 ± 0.2 and heat to 70 ± 1 °C for 6–8 hours[2].

-

Intermediate Isolation : The Knoevenagel condensation yields the intermediate 5-amino-3,4-diphenylthiophene-2-carbonitrile[2]. Monitor completion via TLC, cool the mixture, filter the crude solid, and recrystallize from ethanol.

-

Sulfonylation : React the purified thiophene derivative with p-toluene sulfonyl chloride (Tosyl-Cl) at 0 °C for 10–12 hours to yield the final thiophene-aryl sulfonamide scaffold[2].

Multi-component synthesis workflow for thiophene-aryl sulfonamides.

Protocol B: Palladium-Catalyzed Cross-Coupling of Halogenated NAMS

For advanced functionalization, halogenated N-aryl methanesulfonamides such as N-(2-iodophenyl)methanesulfonamide are utilized.

Causality of Reagents : The reactive iodine atom provides a highly labile site for oxidative addition by palladium catalysts, while the electron-withdrawing sulfonamide moiety directs regioselectivity and stabilizes the intermediate[3]. This allows for direct aromatic coupling between the N-aryl methanesulfonamide and other heterocycles, such as thiophene derivatives[4].

Step-by-Step Methodology :

-

Preparation : Dissolve N-(2-iodophenyl)methanesulfonamide (1 equiv) and the target thiophene derivative (1.2 equiv) in a degassed polar aprotic solvent (e.g., DMF).

-

Catalyst Addition : Introduce a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable phosphine ligand to facilitate the oxidative addition across the C-I bond.

-

Base Integration : Add a mild inorganic base (e.g., K₂CO₃, 2 equiv) to neutralize the generated hydroiodic acid and drive the transmetalation/reductive elimination steps.

-

Thermal Cycling : Heat the mixture under an inert argon atmosphere at 90 °C for 12 hours.

-

Purification : Quench with water, extract with ethyl acetate, and purify the resulting coupled N-aryl methanesulfonamide via flash column chromatography.

References

-

Khan, M. E., et al. "Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment." Macromolecular Research (2024). URL: [Link]

-

Wu, Y.-T., and Siegel, J. S. "Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives." Organic Letters 9.13 (2007): 2553-2556. URL: [Link]

Sources

Methodological & Application

Protocol for synthesis of (2,6-Dichlorophenyl)methanesulfonamide from 2,6-dichloroaniline

This comprehensive guide provides a detailed protocol for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a step-by-step methodology grounded in established chemical principles. The protocol emphasizes safety, efficiency, and high-purity outcomes, with in-depth explanations of the experimental choices to ensure a thorough understanding of the synthetic process.

Introduction

(2,6-Dichlorophenyl)methanesulfonamide is an important intermediate in the synthesis of various biologically active molecules. The presence of the dichlorophenyl group and the methanesulfonamide moiety imparts specific physicochemical properties that are often sought in the design of novel therapeutic agents. This protocol outlines a reliable method for the preparation of this compound starting from the readily available 2,6-dichloroaniline.

The synthesis involves the nucleophilic attack of the amino group of 2,6-dichloroaniline on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Reaction Scheme

The overall reaction for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide is depicted below:

Caption: General reaction scheme for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Dichloroaniline | Reagent | Sigma-Aldrich | Purity ≥98% |

| Methanesulfonyl chloride | Reagent | Sigma-Aldrich | Purity ≥99% |

| Pyridine | Anhydrous | Fisher Scientific | Stored over molecular sieves |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Stored over molecular sieves |

| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | |

| Saturated sodium bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | |

| Brine | Saturated NaCl solution | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Sigma-Aldrich | For drying |

| Ethanol | Reagent | Fisher Scientific | For recrystallization |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Safety Precautions

-

2,6-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] May cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2][3]

-

Methanesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling these chemicals.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloroaniline (1.62 g, 10 mmol) in anhydrous dichloromethane (30 mL).

-

Base Addition: To the stirred solution, add anhydrous pyridine (1.2 mL, 15 mmol). Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the equilibrium towards the product.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction upon the addition of the highly reactive methanesulfonyl chloride.

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise to the cooled solution over a period of 10-15 minutes using a dropping funnel. A slow, controlled addition is essential to prevent a rapid temperature increase and potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is considered complete when the starting 2,6-dichloroaniline spot is no longer visible.

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL) to remove any remaining water.

-

Extraction and Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4] Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Characterization Data (Expected)

-

Appearance: White to off-white solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR (CDCl₃): δ ~7.4-7.2 (m, 3H, Ar-H), ~3.1 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃): Resonances corresponding to the aromatic carbons and the methyl carbon of the sulfonyl group are expected.

-

IR (KBr, cm⁻¹): ~3250 (N-H stretch), ~1340 and ~1160 (S=O stretches).

-